2,2-Dimethyl-7-phenylhept-4-en-3-one
Description
2,2-Dimethyl-7-phenylhept-4-en-3-one is a cyclic enone derivative characterized by a seven-carbon backbone with a ketone group at position 3, a conjugated double bond at position 4, and substituents including two methyl groups at position 2 and a phenyl group at position 7. Its molecular formula is C₁₅H₁₈O, with a molecular weight of 214.3 g/mol.
Properties
CAS No. |
182692-62-2 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,2-dimethyl-7-phenylhept-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-15(2,3)14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,8-10,12H,7,11H2,1-3H3 |
InChI Key |
WAMXUXGLXBEXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-7-phenylhept-4-en-3-one typically involves the aldol condensation of acetone with benzaldehyde, followed by a series of reactions to introduce the double bond and the methyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The intermediate products are then subjected to further reactions, such as dehydration and hydrogenation, to yield the final compound.
Industrial Production Methods: Industrial production of 2,2-Dimethyl-7-phenylhept-4-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to improve the efficiency of the hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-7-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-7-phenylhept-4-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-phenylhept-4-en-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by activating or inhibiting specific proteins or enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Properties of 2,2-Dimethyl-7-phenylhept-4-en-3-one and Analogs
Key Observations:
The enone system (α,β-unsaturated ketone) in the target and DPHB enables Michael addition reactions, but the absence of electron-withdrawing groups (e.g., -OH, -OCH₃) in the target may reduce electrophilicity compared to methoxy/hydroxy-containing analogs .
Polarity and Solubility: The target’s single phenyl group and lack of polar substituents render it more lipophilic than DPHB or 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone , which contain hydroxyl/methoxy groups capable of hydrogen bonding.
Bioactivity Implications: Hydroxy and methoxy groups in analogs like DPHB and 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone are associated with antioxidant or anti-inflammatory properties, which the target compound may lack due to its non-polar substituents. The (E)-isomer of 5-hydroxy-1,7-diphenylhept-4-en-3-one demonstrates how stereochemistry influences biological activity, though comparable data for the target’s isomers are unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
